Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate
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Overview
Description
Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate is an organic compound with the molecular formula C12H20O4. It features a spirocyclic structure, which includes a 1,4-dioxaspiro[4.5]decane moiety fused to a propanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate can be synthesized through a multi-step process involving the formation of the spirocyclic ring followed by esterification. One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the 1,4-dioxaspiro[4.5]decane intermediate. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves the use of a sonochemical method in the presence of a montmorillonite KSF catalyst. This method enhances the reaction efficiency and yield. The process involves the hydroxylation of oleic acid to produce 9,10-dihydroxyoctadecanoic acid, which is then esterified with methanol to form methyl 9,10-dihydroxyoctadecanoate. This intermediate is further reacted with cyclohexanone to produce the desired spirocyclic compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of biolubricants and other industrial materials.
Mechanism of Action
The mechanism of action of methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The spirocyclic structure can influence its binding affinity and specificity, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate
- Methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate
Uniqueness
Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Properties
CAS No. |
62885-64-7 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
methyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate |
InChI |
InChI=1S/C12H20O4/c1-14-11(13)6-5-10-4-2-3-7-12(10)15-8-9-16-12/h10H,2-9H2,1H3 |
InChI Key |
XWPBZEDITVJGCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCCCC12OCCO2 |
Origin of Product |
United States |
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